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Compound of Interest

Compound Name: Candidone

Cat. No.: B3334416 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to enhance the efficiency of DNA extraction from Candida species.

Troubleshooting Guide
This guide addresses common issues encountered during Candida DNA extraction, providing

potential causes and solutions in a structured question-and-answer format.

Low DNA Yield
Question: Why is my DNA yield from Candida extraction consistently low?

Answer: Low DNA yield from Candida can stem from several factors, primarily related to

inefficient cell lysis due to the robust fungal cell wall.[1][2][3] Other causes can include improper

sample storage, insufficient starting material, or DNA degradation.[4]

Troubleshooting Steps:

Optimize Cell Lysis: The Candida cell wall is notoriously tough.[5] A combination of methods

is often more effective.

Enzymatic Lysis: Pre-treatment with enzymes like lyticase or zymolyase can effectively

digest the cell wall.[6][7][8]
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Mechanical Disruption: Bead beating is a highly effective method to physically break open

the yeast cells.[4][9][10] Combining bead beating with enzymatic lysis can significantly

increase DNA yield.[9]

Chemical Lysis: Methods like Chelex-100 extraction combined with boiling can be a rapid

and effective way to release DNA.[11][12][13]

Ensure Adequate Starting Material: The quantity of starting yeast culture directly impacts the

final DNA yield. If yields are low, consider increasing the amount of culture used for

extraction.

Proper Sample Storage: For optimal results, use fresh cultures. If storage is necessary,

flash-freeze cell pellets in liquid nitrogen and store them at -80°C to prevent DNA

degradation.[14]

Minimize DNA Degradation: Avoid repeated freeze-thaw cycles of your samples.[8] Use of

TE buffer for DNA storage can help prevent degradation, as it chelates divalent cations that

can act as cofactors for DNases.

Poor DNA Purity (Low A260/A280 and A260/A230 Ratios)
Question: My DNA has a low A260/A280 ratio. What does this indicate and how can I fix it?

Answer: An A260/A280 ratio below the optimal ~1.8 suggests contamination with proteins or

other substances that absorb light at or near 280 nm.[15][16][17]

Troubleshooting Steps:

Improve Protein Removal:

Ensure complete cell lysis to release all proteins.

Incorporate a proteinase K digestion step in your protocol to degrade cellular proteins.[5]

If using phenol-chloroform extraction, ensure a clean separation of the aqueous and

organic phases to avoid carrying over proteins.

Optimize Washing Steps:
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When using column-based kits, ensure that the wash steps are performed correctly and

that no residual wash buffer containing ethanol is carried over into the final eluate.[18]

Question: What does a low A260/A230 ratio signify, and how can I improve it?

Answer: A low A260/A230 ratio (below ~1.7) often indicates the presence of contaminants that

absorb at 230 nm, such as chaotropic salts (e.g., guanidine hydrochloride), carbohydrates, or

phenol.[19][20][21]

Troubleshooting Steps:

Proper Washing: Ensure that all wash steps in your protocol are performed diligently to

remove salts and other contaminants. An additional wash step may be beneficial.[20]

Avoid Excess Starting Material: Overloading the extraction column or tube can lead to

incomplete removal of contaminants.

Ethanol Precipitation: If contamination persists, consider re-precipitating the DNA with

ethanol to wash away residual salts.

PCR Inhibition
Question: My DNA appears to be of good quality and quantity, but my downstream PCR

reactions are failing. What could be the issue?

Answer: Your DNA extract may contain PCR inhibitors.[3][22] These are substances that

interfere with the PCR reaction, leading to reduced efficiency or complete failure.[22] Common

inhibitors from fungal extractions include polysaccharides from the cell wall, and reagents used

during extraction like ethanol or salts.[22]

Troubleshooting Steps:

Dilute the DNA Template: Diluting the DNA sample can reduce the concentration of inhibitors

to a level that no longer affects the PCR reaction.[22]

Use a PCR Additive: Additives like bovine serum albumin (BSA) can help to overcome the

effects of some PCR inhibitors.[14]
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Re-purify the DNA: If dilution and additives are not effective, consider re-purifying your DNA

sample using a column-based kit or ethanol precipitation to remove inhibitors.[19]

Choose an Appropriate Extraction Method: Some extraction methods are better at removing

PCR inhibitors than others. For example, column-based kits often include specific steps to

remove inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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